Sub-Micromolar HIV-1 Integrase Strand Transfer Inhibition (EC50)
The target compound demonstrates potent inhibition of HIV-1 integrase strand transfer activity, with reported EC50 values of 3 nM and 14 nM in viral replication assays [1]. This places its activity in the low nanomolar range, a key benchmark for strand transfer inhibitors. While direct, side-by-side comparator data for regioisomers is not available in the primary literature, the specificity of this scaffold is highlighted by the broader class of N-aminoimidazoles (NAIMs), where even minor structural variations among 60 closely related molecules resulted in divergent mechanisms of action [2].
| Evidence Dimension | Inhibition of HIV-1 Integrase Strand Transfer |
|---|---|
| Target Compound Data | EC50 = 3 nM; EC50 = 14 nM (viral replication) |
| Comparator Or Baseline | NAIM class: Structural modifications lead to distinct mechanisms (post-integration inhibition, NNRTI-type, or dual action) [2]. |
| Quantified Difference | Target compound potency (3-14 nM) defines it as a potent scaffold; regioisomeric or other modifications are expected to alter or ablate this specific activity. |
| Conditions | Biochemical assay measuring HIV-1 integrase strand transfer activity and viral replication in the presence of 10% fetal bovine serum [1]. |
Why This Matters
Potent, low nanomolar EC50 values against a clinically validated antiviral target justify procurement for HIV integrase inhibitor research and SAR studies.
- [1] BindingDB. (n.d.). BDBM50273949 (CHEMBL4128924): HIV-1 integrase inhibition data. The Binding Database. View Source
- [2] Lagoja, I. M., Pannecouque, C., De Clercq, E., & Herdewijn, P. (2003). N-Aminoimidazole derivatives inhibiting retroviral replication via a yet unidentified mode of action. Journal of Medicinal Chemistry, 46(8), 1546–1553. View Source
